5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of methoxy groups at positions 5 and 7, a trifluoromethyl group at position 2 of the phenyl ring, and a tetrahydroquinoline core
Preparation Methods
The synthesis of 5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can be used to introduce new functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor. Additionally, its fluorescent properties allow it to be used as a probe in biological systems, where it can interact with cellular components and provide valuable information about cellular processes.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 5,7-DIMETHOXY-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:
5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE: This compound lacks the tetrahydroquinoline core but shares the methoxy and trifluoromethyl groups.
2,4-DIMETHOXY-5-[4-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE: This compound has a pyrimidine core instead of a quinoline core but also features methoxy and trifluoromethyl groups.
Properties
IUPAC Name |
5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-24-10-7-14-17(15(8-10)25-2)12(9-16(23)22-14)11-5-3-4-6-13(11)18(19,20)21/h3-8,12H,9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZKDNUBEJNZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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